molecular formula C10H8O3 B191455 6-Hydroxy-4-methylcoumarin CAS No. 2373-31-1

6-Hydroxy-4-methylcoumarin

Cat. No. B191455
CAS RN: 2373-31-1
M. Wt: 176.17 g/mol
InChI Key: IRUHWRSITUYICV-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylcoumarin is an organic compound with the molecular formula C10H8O3 . It is one of the coumarin compounds, which have various pharmacological activities and can be used in the production of medicine . It has been found to have anticancer activity .


Synthesis Analysis

6-Hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin has been synthesized and characterized by CHN elemental analysis, FTIR,¹H-NMR-spectroscopy, and mass-spectral data . The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-4-methylcoumarin is characterized by a molecular weight of 176.17 g/mol and a monoisotopic mass of 176.047348 Da . The IUPAC name for this compound is 6-hydroxy-4-methylchromen-2-one .


Chemical Reactions Analysis

4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction . It may also be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .


Physical And Chemical Properties Analysis

6-Hydroxy-4-methylcoumarin has a molecular weight of 176.17 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0, an exact mass of 176.047344113 g/mol, and a monoisotopic mass of 176.047344113 g/mol .

Scientific Research Applications

  • Medicinal Applications : Coumarins, including 6-Hydroxy-4-methylcoumarin, are widely used in medicinal applications. The design and synthesis of new coumarin derivatives are ongoing to develop new drugs. For instance, 6-ethoxy-4-methylcoumarin has been studied for its cytotoxic and antioxidant properties (Çelikezen et al., 2020).

  • Antioxidant Activity : Several studies have focused on the antioxidant properties of 4-methylcoumarins. These compounds have been found to possess activities comparable to known antioxidants, like Trolox (Ćavar et al., 2009), and exhibit significant radical scavenging and lipid peroxidation inhibition properties (Tyagi et al., 2005).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new amino and acetyl amino-4-methylcoumarins, highlighting their antioxidant activity and potential for therapeutic applications (Tyagi et al., 2005). Another study focused on synthesizing novel 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin substituted metallophthalocyanines with potential applications in photodynamic therapy (Özdemir et al., 2019).

  • Anticancer Activity : Some studies have investigated the anticancer properties of 4-methylcoumarin derivatives. For example, research on 27 coumarin derivatives, mostly with a 4-methyl moiety, found significant cytotoxic effects on various human cancer cell lines (Miri et al., 2016).

  • Antifouling and Antifungal Activities : Green-synthesized 7-hydroxy-4-methylcoumarin has been evaluated for its antifouling properties, showing effectiveness in inhibiting both the settlement and byssogenesis of mussels (Pérez et al., 2016). Another study isolated coumarin derivatives from a mangrove endophytic fungus, showing significant antifungal activities against various plant pathogenic fungi (Li et al., 2017).

  • Chemopreventive Properties : Some 4-methylcoumarins have been reported to effectively inhibit DNA binding by carcinogens, illustrating their potential role in chemoprevention (Raj et al., 1996).

  • Inhibition of Neutrophil Activation : Derivatives of 4-methylcoumarin have been found to inhibit the generation of reactive oxygen species in human neutrophils, indicating potential applications in treating inflammatory diseases mediated by increased neutrophil activation (Kabeya et al., 2013).

Safety And Hazards

6-Hydroxy-4-methylcoumarin is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

6-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHWRSITUYICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178404
Record name 6-Hydroxy-4-methyl-2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-methylcoumarin

CAS RN

2373-31-1
Record name 6-Hydroxy-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2373-31-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-4-methyl-2-benzopyrone
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Record name 6-Hydroxy-4-methyl-2-benzopyrone
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Record name 6-hydroxy-4-methyl-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
KD Kaufman, DW McBride… - The Journal of Organic …, 1965 - ACS Publications
… the conversion of 6-hydroxy-4-methylcoumarin (IVa) to two angular furocoumarins (I). Owing to the reactivity of the 5-position, 6-hydroxy-4-methylcoumarin cannot be converted directly …
Number of citations: 8 pubs.acs.org
J Jumal, AF Ayomide - AIP Conference Proceedings, 2018 - pubs.aip.org
… product and was allowed to dry in a desiccator for 24 hours before collecting the final product of 6-hydroxy-4-methylcoumarin (I). Preparation of 6-Hydroxy-4-Methylcoumarin Derivatives …
Number of citations: 3 pubs.aip.org
W Sun, Y Zhang, X Ren, L Cui, J Wang… - Journal of Oleo Science, 2022 - jstage.jst.go.jp
… 6-Hydroxy-4-methylcoumarin and 2,5-dihydroxyacetophenone were considered good in… In vitro assay in this research has shown that administration of 6-hydroxy4-methylcoumarin(1)…
Number of citations: 8 www.jstage.jst.go.jp
DM Ibrahim, J Jumal, FW Harun - Indian Journal of Science and …, 2016 - oarep.usim.edu.my
… After the solution of diazonium was cooled down (0-5C), it was gradually incorporated into 0.01 mole solution of 6-hydroxy-4-methylcoumarin in 100 ml ethanol which had sodium …
Number of citations: 3 oarep.usim.edu.my
V Ngoc Toan, N Dinh Thanh - Synthetic Communications, 2020 - Taylor & Francis
… Reaction of 6-hydroxy-4-methylcoumarin with methyl iodide was chosen as the model … of solvent conditions for the synthesis of methoxy ether of 6-hydroxy-4-methylcoumarin (3a). …
Number of citations: 5 www.tandfonline.com
SD Sharma, HK Rajor, S Chopra, RK Sharma - Biometals, 2005 - Springer
… of linoleic acid in micellar membrane damaged separately, by 2,20-azobis (2-methylpropionamidine) dihydrochloride and by benzophenone, where 6-hydroxy-4-methylcoumarin was …
Number of citations: 54 link.springer.com
K Sen, P Bagchi - The Journal of Organic Chemistry, 1959 - ACS Publications
… It will be observed that the absorption spectrum of 6-hydroxy-4-methylcoumarin resembles those of coumarin and its methyl derivatives2 quite closely. There is the characteristic …
Number of citations: 92 pubs.acs.org
YK Tyagi, A Kumar, HG Raj, P Vohra, G Gupta… - European journal of …, 2005 - Elsevier
The six novel 4-methylcoumarins bearing different functionalities such as amino, hydroxy, N-acetyl, acetoxy and nitro have been synthesized and confirmed on the basis of their spectral …
Number of citations: 163 www.sciencedirect.com
E Quezada, S Vilar, L Valencia, L Santana… - Structural Chemistry, 2006 - Springer
The compound 6-hydroxy-4-methyl-5,7-dinitrocoumarin (2) was synthesized with high yield by the nitration of compound 1. Its molecular structure was determined using X-ray …
Number of citations: 5 link.springer.com
Y Masamoto, Y Murata, K Baba, Y Shimoishi… - Biological and …, 2004 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Coumarin, 4-hydroxycoumarin, umbelliferone, 7-methoxycoumarin, 6-hydroxy-4-methylcoumarin, 7-hydroxy-4-methylcoumarin, esculin, esculetin…
Number of citations: 71 www.jstage.jst.go.jp

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